![molecular formula C8H7Cl2NO B1396311 3,5-Dichloro-2-methylbenzamide CAS No. 1806283-70-4](/img/structure/B1396311.png)
3,5-Dichloro-2-methylbenzamide
Overview
Description
3,5-Dichloro-2-methylbenzamide is a chemical compound . It is also known as a derivative of Zoxamide, a benzamide class of fungicides .
Chemical Reactions Analysis
A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions were carried out in N,N’-dimethylformamide solution at 60 °C .Scientific Research Applications
Thermal Stability Analysis
- Research on Thermal Stability : A study focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. This research provides valuable insights into the material's stability under various thermal conditions (Cong & Cheng, 2021).
Photocatalytic Degradation
- Photocatalytic Degradation of Propyzamide : Another study investigated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) using TiO2-loaded adsorbent supports as photocatalysts. This research explored the potential of using such compounds in environmental cleanup, particularly in enhancing the rate of mineralization of propyzamide and reducing solution-phase intermediates (Torimoto et al., 1996).
Polymerization and Structural Analysis
- Solid-State Polymerization : An interesting study explored the heating of 3,5-dihalo-4-aminobenzoylchlorides, which results in the formation of solid polybenzamides. This study included an X-ray structure determination of 3,5-dichloro-4-aminobenzoylchlorides, offering insights into the material's molecular structure and potential applications in polymer science (Sandor & Foxman, 2000).
Insecticide Synthesis
- Synthesis of Insecticide Teflubenzuron : Research on the synthesis of 3,5-Dichloro-2,4-difluoroaniline from 2,4-difluoronitrobenzene through chlorination and reduction was conducted. This process was a part of creating Teflubenzuron, a benzoylurea insecticide, highlighting the compound's role in agricultural chemistry (Yang, 2006).
Synthesis of Potential Gastroprokinetic Agents
- Synthesis of Gastroprokinetic Agents : A study presented the synthesis and evaluation of a series of 4-amino-5-chloro-2-ethoxybenzamides with heteroalicycles as potential gastroprokinetic agents. This work is an example of the compound's applications in developing new pharmaceutical agents (Morie et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJJPYOFNGAVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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